molecular formula C21H36O3 B072053 (20R)-5beta-Pregnane-3alpha,17,20-triol CAS No. 1165-28-2

(20R)-5beta-Pregnane-3alpha,17,20-triol

Cat. No.: B072053
CAS No.: 1165-28-2
M. Wt: 336.5 g/mol
InChI Key: SCPADBBISMMJAW-OYMMSLOLSA-N
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Description

(20R)-5beta-Pregnane-3alpha,17,20-triol is a steroidal compound with a specific configuration of its hydroxyl groups and stereochemistry. This compound is part of the pregnane family, which includes various biologically active steroids. It is characterized by its three hydroxyl groups located at the 3alpha, 17, and 20 positions, and its 20R configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (20R)-5beta-Pregnane-3alpha,17,20-triol typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the reduction of a suitable ketone precursor using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or diethyl ether, and the reactions are carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial transformation of steroidal precursors. Specific strains of microorganisms are employed to introduce the desired hydroxyl groups at the 3alpha, 17, and 20 positions. This method is advantageous due to its high selectivity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(20R)-5beta-Pregnane-3alpha,17,20-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to its corresponding diols or alcohols using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: TsCl in pyridine at 0°C to room temperature.

Major Products Formed

    Oxidation: Formation of 3-keto, 17-keto, or 20-keto derivatives.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of tosylates or chlorides.

Scientific Research Applications

(20R)-5beta-Pregnane-3alpha,17,20-triol has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex steroidal compounds.

    Biology: Studied for its role in various biological processes, including hormone regulation and signal transduction.

    Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and other medical conditions.

    Industry: Utilized in the production of steroidal drugs and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of (20R)-5beta-Pregnane-3alpha,17,20-triol involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. The pathways involved include the regulation of gene expression, protein synthesis, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (20S)-5beta-Pregnane-3alpha,17,20-triol: Differing only in the stereochemistry at the 20 position.

    (20R)-5alpha-Pregnane-3alpha,17,20-triol: Differing in the configuration at the 5 position.

    (20R)-5beta-Pregnane-3beta,17,20-triol: Differing in the configuration at the 3 position.

Uniqueness

(20R)-5beta-Pregnane-3alpha,17,20-triol is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. This distinct configuration can result in different pharmacological properties compared to its similar compounds.

Properties

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14-,15-,16-,17+,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPADBBISMMJAW-OYMMSLOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310183
Record name 5β-Pregnane-3α,17,20β-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1165-28-2
Record name 5β-Pregnane-3α,17,20β-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1165-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (20R)-5beta-Pregnane-3alpha,17,20-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5β-Pregnane-3α,17,20β-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (20R)-5β-pregnane-3α,17,20-triol
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